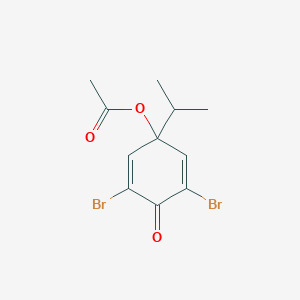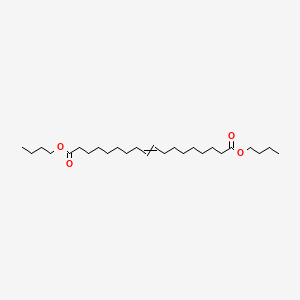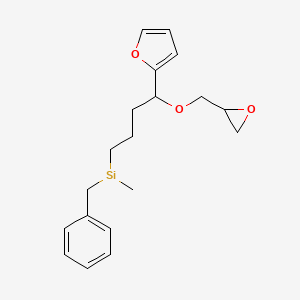![molecular formula C14H17NO2S B14590553 N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide CAS No. 61189-26-2](/img/structure/B14590553.png)
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexyl group bonded to a phenyl ring through a sulfur atom, with an acetamide group attached to the phenyl ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-mercaptophenylacetic acid with cyclohexanone under acidic conditions to form the desired product. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the acetamide group can participate in hydrogen bonding interactions, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(2-Oxocyclohexyl)sulfonyl]phenyl}acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-phenyl-2-(phenylsulfanyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a cyclohexyl ring and a sulfanyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61189-26-2 |
|---|---|
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
N-[2-(2-oxocyclohexyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H17NO2S/c1-10(16)15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)17/h2,4,6,8,14H,3,5,7,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
QKLZPWRDCOVYPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1SC2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid](/img/structure/B14590472.png)
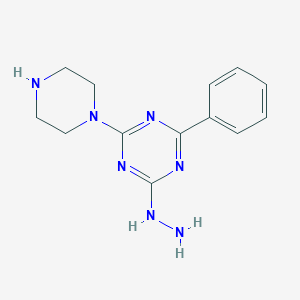
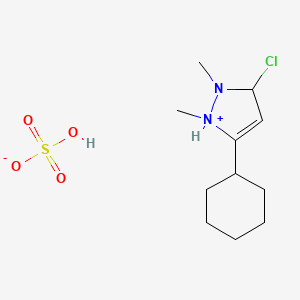
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

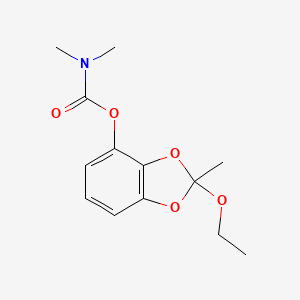

![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
